molecular formula C15H9NS B14408040 2-(4-Ethynylphenyl)-1,3-benzothiazole CAS No. 84033-07-8

2-(4-Ethynylphenyl)-1,3-benzothiazole

Cat. No.: B14408040
CAS No.: 84033-07-8
M. Wt: 235.31 g/mol
InChI Key: HZQZCYKCNPJNMR-UHFFFAOYSA-N
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Description

2-(4-Ethynylphenyl)-1,3-benzothiazole is an organic compound that belongs to the class of benzothiazoles Benzothiazoles are heterocyclic compounds containing a benzene ring fused to a thiazole ring This particular compound features an ethynyl group attached to the phenyl ring, which is connected to the benzothiazole moiety

Preparation Methods

The synthesis of 2-(4-Ethynylphenyl)-1,3-benzothiazole can be achieved through several synthetic routes. One common method involves the Sonogashira coupling reaction, which is a cross-coupling reaction between an aryl halide and a terminal alkyne in the presence of a palladium catalyst and a copper co-catalyst . The reaction typically proceeds under mild conditions, such as room temperature, and in the presence of a base like triethylamine.

For industrial production, the synthesis may involve optimizing reaction conditions to increase yield and purity. This could include using high-purity reagents, controlling reaction temperature and time, and employing purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

2-(4-Ethynylphenyl)-1,3-benzothiazole undergoes various chemical reactions, including:

    Oxidation: The ethynyl group can be oxidized to form carbonyl compounds.

    Reduction: The benzothiazole ring can be reduced under specific conditions to yield dihydrobenzothiazole derivatives.

    Substitution: The phenyl ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles like nitric acid for nitration. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-(4-Ethynylphenyl)-1,3-benzothiazole has several scientific research applications:

Mechanism of Action

The mechanism by which 2-(4-Ethynylphenyl)-1,3-benzothiazole exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, inhibiting their activity or modulating their function. The ethynyl group can participate in π-π interactions with aromatic residues in proteins, while the benzothiazole ring can form hydrogen bonds or hydrophobic interactions with the target site .

Comparison with Similar Compounds

2-(4-Ethynylphenyl)-1,3-benzothiazole can be compared with other benzothiazole derivatives, such as:

Properties

CAS No.

84033-07-8

Molecular Formula

C15H9NS

Molecular Weight

235.31 g/mol

IUPAC Name

2-(4-ethynylphenyl)-1,3-benzothiazole

InChI

InChI=1S/C15H9NS/c1-2-11-7-9-12(10-8-11)15-16-13-5-3-4-6-14(13)17-15/h1,3-10H

InChI Key

HZQZCYKCNPJNMR-UHFFFAOYSA-N

Canonical SMILES

C#CC1=CC=C(C=C1)C2=NC3=CC=CC=C3S2

Origin of Product

United States

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